molecular formula C13H19BrO2 B2969959 3-(1-Adamantyl)-2-bromopropanoic acid CAS No. 98398-67-5

3-(1-Adamantyl)-2-bromopropanoic acid

Cat. No.: B2969959
CAS No.: 98398-67-5
M. Wt: 287.197
InChI Key: PUAGRYZIDKBMKG-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-2-bromopropanoic acid is an organic compound featuring an adamantyl group, a bromine atom, and a carboxylic acid functional group The adamantyl group is a bulky, cage-like structure derived from adamantane, which imparts unique steric and electronic properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-2-bromopropanoic acid typically involves the bromination of 3-(1-Adamantyl)propanoic acid. One common method includes the use of bromine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the propanoic acid, followed by the addition of a bromine atom to the resulting radical intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-2-bromopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The adamantyl group can be oxidized under harsh conditions, although this is less common due to its stability.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 3-(1-Adamantyl)-2-hydroxypropanoic acid, 3-(1-Adamantyl)-2-aminopropanoic acid, or 3-(1-Adamantyl)-2-thiopropanoic acid.

    Reduction: Formation of 3-(1-Adamantyl)-2-propanol.

    Oxidation: Formation of various oxidized adamantyl derivatives.

Scientific Research Applications

3-(1-Adamantyl)-2-bromopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting neurological diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(1-Adamantyl)-2-bromopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Adamantyl)-2-chloropropanoic acid
  • 3-(1-Adamantyl)-2-iodopropanoic acid
  • 3-(1-Adamantyl)-2-fluoropropanoic acid

Uniqueness

3-(1-Adamantyl)-2-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different substitution and elimination reaction pathways. Additionally, the adamantyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

3-(1-adamantyl)-2-bromopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGRYZIDKBMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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